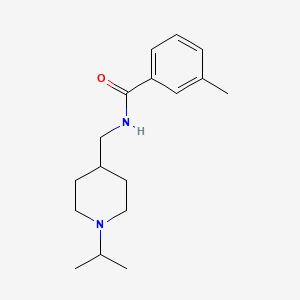

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

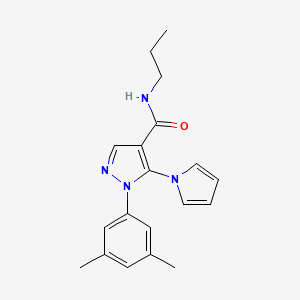

“N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes an isopropyl group, a methyl group, and a benzamide group .

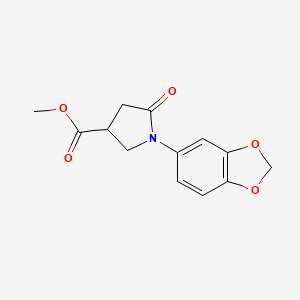

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an isopropyl group, a methyl group, and a benzamide group . The exact structure would depend on the specific locations of these groups within the molecule.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of piperidine derivatives include a high boiling point and solubility in organic solvents .

Scientific Research Applications

Potential Anticancer Agent

A structurally related compound, identified as a kinesin spindle protein (KSP) inhibitor, exhibited both excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death. Its favorable pharmacokinetic profile and notable in vivo efficacy supported its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

DNA Repair Regulation

Another related study explored the effects of 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, on DNA repair processes. The study aimed to demonstrate a regulatory role for the polymer during the late stage of repair. The results indicated complex cellular effects of 3-aminobenzamide over a commonly used concentration range, raising questions about the specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver et al., 1985).

Photocatalytic Degradation

Research on photocatalytic degradation of propyzamide, a compound with a similar benzamide functionality, utilized naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts. The study found that the use of adsorbent supports enhanced the rate of mineralization of propyzamide and reduced the concentration of solution-phase intermediates, suggesting a concentration effect that results in an enhanced rate of mineralization (Torimoto et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-13(2)19-9-7-15(8-10-19)12-18-17(20)16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKIWEFPTAGLFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)

![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)

![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)

![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)

![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)